tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate is a chemical compound with the molecular formula C10H17NO3 It is a carbamate derivative, characterized by the presence of a formyl group attached to a cyclobutyl ring, which is further connected to a tert-butyl group and a methylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate typically involves the reaction of a cyclobutyl derivative with a formylating agent, followed by the introduction of the tert-butyl and methylcarbamate groups. One common method involves the use of tert-butyl chloroformate and N-methylcyclobutylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of tert-butyl N-(3-carboxycyclobutyl)-N-methylcarbamate.
Reduction: Formation of tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The carbamate moiety can also interact with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(3-formylcyclobutyl)-N-methylcarbamate can be compared with other carbamate derivatives, such as:
tert-Butyl N-(3-formylcyclobutyl)carbamate: Similar structure but lacks the methyl group on the carbamate moiety.
tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate: Similar structure but with a hydroxyl group instead of a formyl group.
tert-Butyl N-(3-carboxycyclobutyl)-N-methylcarbamate: Similar structure but with a carboxylic acid group instead of a formyl group.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate involves the reaction of tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate with sodium formate in the presence of palladium catalyst to form tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate.", "Starting Materials": [ "tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate", "sodium formate", "palladium catalyst" ], "Reaction": [ "Add tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate and palladium catalyst to a reaction flask", "Add sodium formate to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter off the palladium catalyst", "Concentrate the filtrate under reduced pressure to obtain tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate as a white solid" ] } | |
CAS-Nummer |
2297582-28-4 |
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-formylcyclobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)9-5-8(6-9)7-13/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
VMPGMJJNUIFZIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.